

Crystal Structure & Engineering Guide: 3-Amino-4-Methylpyridine Complexes

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Compound of Interest

Compound Name: 6-Ethoxy-4-methylpyridin-3-amine
CAS No.: 142078-43-1
Cat. No.: B142743

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Executive Summary & Structural Landscape

3-Amino-4-methylpyridine (CAS: 3430-27-1), also known as 3-amino-4-picoline, is a critical pyridine derivative distinct from its more common isomer, 2-amino-4-methylpyridine. While often overshadowed by its role as a raw material for the anti-HIV drug Nevirapine, recent crystallographic studies have elevated its status as a versatile ligand in Crystal Engineering and Metal-Organic Framework (MOF) design.

Unlike 2-aminopyridines, which readily form self-complementary R

(8) dimers, 3-amino-4-methylpyridine relies on heterosynthons for stable crystallization. Its steric profile—defined by the vicinal methyl and amino groups—dictates a preference for forming chain motifs or discrete adducts with carboxylic acids, rather than planar sheets.

Key Crystallographic Benchmarks

Feature	3-Amino-4-Methylpyridine	2-Amino-4-Methylpyridine (Isomer)
Primary Synthons	Heterosynthon (Pyridine N Acid OH)	Homosynthon (Dimer via N-H N)
Space Group	Triclinic (in co-crystals)	Monoclinic (common)
H-Bond Distance	Å	Å
Steric Challenge	High (Methyl group ortho to Amino)	Low (Methyl group meta/para to Amino)
Primary Application	MOF Linker Precursors, Nevirapine Synthesis	Proton Transfer Salts, NLO Materials

Detailed Structural Analysis

The R (8) Heterosynthon

In the solid state, 3-amino-4-methylpyridine acts as a robust hydrogen bond acceptor at the pyridine ring nitrogen (

). When co-crystallized with carboxylic acids (e.g., 4-formylbenzoic acid), it forms a classic R (8) supramolecular heterosynthon.[1]

- Mechanism: The acid's hydroxyl group donates a proton to the pyridine nitrogen (), while the amino group () donates a proton to the acid's carbonyl oxygen ().
- Geometry: This two-point recognition creates a planar, cyclic interface that locks the ligand in position, overcoming the steric repulsion of the adjacent methyl group.
- Data Point: In the 3-amino-4-methylpyridine : 4-formylbenzoic acid co-crystal, the

distance is 2.567(3) Å, indicating a strong, charge-assisted hydrogen bond.

Packing Efficiency & Space Group

The presence of the methyl group at position 4 forces the molecule to adopt lower symmetry packing arrangements to maximize density.

- Triclinic

: Most co-crystals of this ligand crystallize in the triclinic system. This low-symmetry space group allows the molecules to slide into offset stacking arrangements (

interactions), avoiding direct steric clash between the methyl groups of adjacent layers.

Experimental Protocols

Protocol A: Green Synthesis of Co-Crystals (Mechanochemistry)

Objective: Isolate the 1:1 co-crystal of 3-amino-4-methylpyridine and a carboxylic acid co-former (e.g., 4-formylbenzoic acid).

Reagents:

- 3-Amino-4-methylpyridine (98% purity, solid)
- Co-former: 4-Formylbenzoic acid
- Solvent: Methanol (HPLC grade) - for catalytic trace only

Workflow:

- Stoichiometric Weighing: Weigh 1.0 mmol of 3-amino-4-methylpyridine (108.14 mg) and 1.0 mmol of the carboxylic acid.
- Pre-Milling: Place solids in a stainless steel grinding jar with two 7mm stainless steel balls.
- LAG (Liquid Assisted Grinding): Add

of Methanol. Note: The solvent acts as a kinetic lubricant to facilitate molecular diffusion.

- Grinding: Set ball mill to 30 Hz for 20 minutes.
- Validation: Analyze the resulting pale-yellow powder via PXRD. Look for the disappearance of starting material peaks and the emergence of new low-angle reflections characteristic of the co-crystal phase.

Protocol B: Single Crystal Growth (Solvent Evaporation)

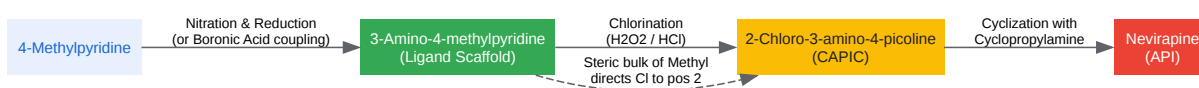
Objective: Grow X-ray quality single crystals for structure determination.

- Dissolution: Dissolve the mechanochemical product (from Protocol A) in a minimum volume of hot Methanol ().
- Filtration: Filter through a PTFE syringe filter into a clean scintillation vial.
- Slow Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Store in a vibration-free environment at .
- Harvesting: Crystals (typically blocks or plates) should appear within 3-5 days.

Application Workflows & Pathways

Pharmaceutical Synthesis Pathway (Nevirapine)

3-Amino-4-methylpyridine is the "molecular scaffold" upon which the dipyrindiazepinone core of Nevirapine is built. The crystal structure stability of the intermediate (CAPIC) is vital for yield optimization.

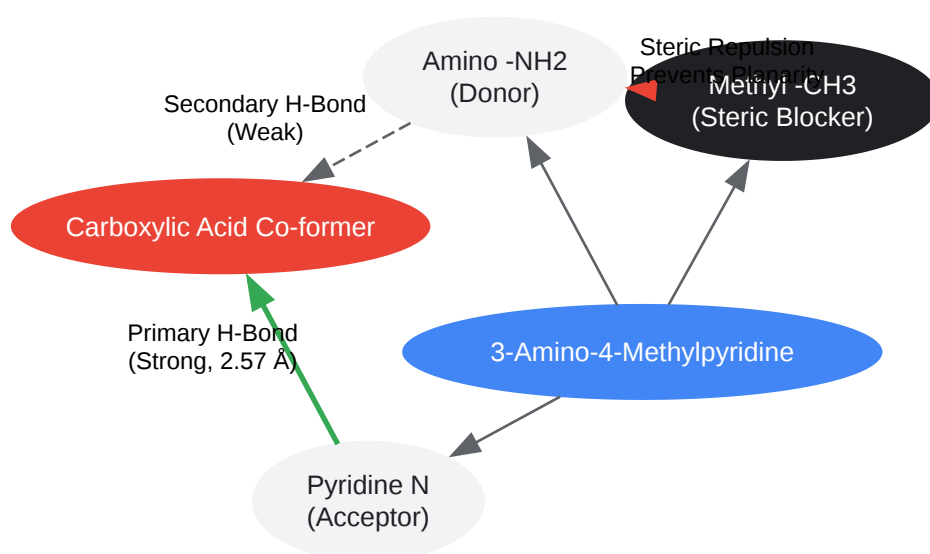


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Figure 1: Synthetic pathway highlighting 3-amino-4-methylpyridine as the critical branch point. The steric bulk of the methyl group at position 4 is exploited to direct subsequent chlorination to position 2.

Supramolecular Interaction Map

This diagram illustrates the competing interactions that dictate the crystal packing.



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Figure 2: Interaction map showing the primary heterosynthion formation (Green) and the internal steric conflict (Red) that prevents flat sheet formation.

References

- Crystal Growth & Design (ACS): Green Synthesis of a New Schiff Base Linker and Its Use to Prepare Coordination Polymers. (2024).[1] Describes the $P\bar{1}$ structure and R_{2,2(8)} synthons of 3-amino-4-methylpyridine.
- ChemicalBook: 3-Amino-4-methylpyridine Properties & Nevirapine Synthesis. Detailed chemical data and intermediate pathways.[2]

- PubChem:Compound Summary for CID 1533 (Isomer Comparison). Data used for pKa and physical property benchmarking.[3]
- Google Patents:CN100999491A - Preparation process of 3-amino-4-methylpyridine. Industrial synthesis protocols.

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